Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate

Description

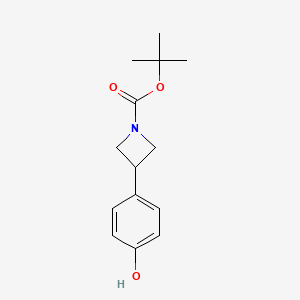

Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate is a small-molecule azetidine derivative characterized by a four-membered azetidine ring substituted with a 4-hydroxyphenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound’s molecular formula is $ \text{C}{15}\text{H}{21}\text{N}3\text{O}4 $, with a molecular weight of 307.349 g/mol (CAS: 1356465-69-4) . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction using 4-hydroxyphenylboronic acid .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-4-6-12(16)7-5-10/h4-7,11,16H,8-9H2,1-3H3 |

InChI Key |

BEKYYGVYZAZFLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Biological Activity

Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 248.32 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N

The compound features a tert-butyl group and a 4-hydroxyphenyl moiety, which are significant for its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures may reduce oxidative stress markers in cellular models. For instance, derivatives exhibiting hydroxyphenyl substitutions have demonstrated significant reductions in reactive oxygen species (ROS), suggesting potential applications in treating conditions associated with oxidative damage.

Neuroprotective Properties

In vitro studies on related compounds have shown protective effects against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. This suggests that this compound may also possess similar properties, potentially inhibiting Aβ-induced cytotoxicity.

Study 1: In Vitro Neuroprotection

A study investigating the neuroprotective effects of a structurally related compound demonstrated that it could inhibit Aβ aggregation by up to 85% at certain concentrations. This finding supports the hypothesis that this compound may similarly inhibit Aβ aggregation and provide neuroprotection.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Related Compound | 15.4 | β-secretase Inhibition |

| This compound | TBD | TBD |

Study 2: Antioxidant Effects

Another investigation into related azetidine compounds revealed significant antioxidant activity, with a reduction in TNF-α levels in cell cultures exposed to oxidative stress. This suggests that this compound could similarly modulate inflammatory responses through its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate protection and aromatic substituents are widely explored for their structural versatility and pharmacological relevance. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Key Research Findings

- Synthetic Efficiency : The 4-hydroxyphenyl derivative achieves moderate yields (42–62%) in cross-coupling reactions, comparable to methoxyphenyl analogs (36–42%) but lower than nitrophenyl derivatives (70–85%) due to steric hindrance from the hydroxyl group .

- Stability : Fluorinated azetidines demonstrate superior metabolic stability in liver microsomes (t${1/2}$ > 120 min) compared to hydroxylated analogs (t${1/2}$ ~60 min) .

- Crystallography : Structural studies using SHELX software reveal that the azetidine ring adopts a puckered conformation, with substituents influencing ring strain and intermolecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.